The compound 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of fused heterocyclic compounds. It features a unique combination of functional groups, including a triazolo[4,3-b]pyridazine ring and a thiol group, which contribute to its potential biological activity. The molecular formula is with a molecular weight of approximately 373.39 g/mol. This compound has garnered attention in scientific research due to its diverse applications in medicinal chemistry and pharmacology.
The synthesis of 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves several key steps:
These methods require careful optimization of reaction conditions to maximize yield and purity.
The molecular structure of 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide can be represented using various structural formulas:
DNHZLKOKOHOMHS-UHFFFAOYSA-N
CC(=O)N(C1=CC=CC(=C1)OC)C(SC2=NN=C(N=C2C=C(C=C(C(F)=C)C(F)=C))C(F)=C)=O
The compound's structural features include:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in drug development.
The mechanism of action for 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways:
Experimental data on melting point and boiling point are essential for practical applications but require specific experimental determination.
The compound has several scientific uses:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5